(2S)-2-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide
Overview
Description
LY-411575 (isomer 1) is a potent inhibitor of gamma-secretase, an enzyme complex involved in the cleavage of several proteins, including amyloid precursor protein and Notch receptors. This compound is an isomer of LY-411575, which has been extensively studied for its potential therapeutic applications in neurodegenerative diseases and cancer .
Preparation Methods
The synthesis of LY-411575 (isomer 1) involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through various chemical reactions such as amide bond formation, reduction, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Industrial production methods for LY-411575 (isomer 1) are designed to scale up the laboratory synthesis while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, purification processes, and quality control measures to meet industrial standards .
Chemical Reactions Analysis
LY-411575 (isomer 1) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
LY-411575 (isomer 1) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of gamma-secretase and its effects on various biochemical pathways.
Biology: Employed in research to understand the role of gamma-secretase in cellular processes and its impact on cell signaling and differentiation.
Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease and certain types of cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting gamma-secretase.
Mechanism of Action
The mechanism of action of LY-411575 (isomer 1) involves the inhibition of gamma-secretase, an enzyme complex responsible for the cleavage of amyloid precursor protein and Notch receptors. By inhibiting gamma-secretase, LY-411575 (isomer 1) reduces the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. Additionally, the inhibition of Notch signaling can affect cell differentiation and proliferation, making it a potential therapeutic target for cancer treatment .
Comparison with Similar Compounds
LY-411575 (isomer 1) is unique among gamma-secretase inhibitors due to its specific isomeric form, which may confer distinct biochemical properties and therapeutic potential. Similar compounds include:
LY-411575 (isomer 2): Another isomer of LY-411575 with similar inhibitory activity but potentially different pharmacokinetic properties.
LY-411575 (isomer 3): Another isomer with distinct structural and functional characteristics.
DAPT: A well-known gamma-secretase inhibitor with a different chemical structure and mechanism of action.
LY-411575 (isomer 1) stands out due to its high potency and selectivity for gamma-secretase, making it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
(2S)-2-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2N3O4/c1-14(29-25(34)23(32)15-11-16(27)13-17(28)12-15)24(33)30-22-20-9-4-3-7-18(20)19-8-5-6-10-21(19)31(2)26(22)35/h3-14,22-23,32H,1-2H3,(H,29,34)(H,30,33)/t14-,22-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSSJYNJIZWPSB-AETJINEWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)C(C4=CC(=CC(=C4)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)[C@@H](C4=CC(=CC(=C4)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001101085 | |
Record name | (αR)-N-[(1S)-2-[[(7S)-6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl]amino]-1-methyl-2-oxoethyl]-3,5-difluoro-α-hydroxybenzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001101085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209984-58-7 | |
Record name | (αR)-N-[(1S)-2-[[(7S)-6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl]amino]-1-methyl-2-oxoethyl]-3,5-difluoro-α-hydroxybenzeneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=209984-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αR)-N-[(1S)-2-[[(7S)-6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl]amino]-1-methyl-2-oxoethyl]-3,5-difluoro-α-hydroxybenzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001101085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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